An In-depth Technical Guide to Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
An In-depth Technical Guide to Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest within medicinal chemistry. While specific experimental data for this molecule remains limited in publicly accessible literature, this document leverages established principles of organic synthesis, spectroscopic analysis, and the known pharmacological profiles of related oxazole-containing scaffolds to present a detailed projection of its properties and potential applications. We will explore its molecular structure, propose robust synthetic pathways, outline standard characterization methodologies, and discuss its potential as a lead compound in drug discovery based on structure-activity relationships within the oxazole class of molecules.
Introduction to the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The unique electronic and structural features of the oxazole ring allow it to participate in various non-covalent interactions with biological targets, making it a valuable building block for the design of novel therapeutic agents.[3] Derivatives of oxazole have demonstrated anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties, among others.[1][2] The subject of this guide, Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate, incorporates this key heterocyclic core functionalized with substituents that suggest potential for biological activity and further chemical modification.
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate is defined by an oxazole ring substituted at the 4- and 5-positions. The 4-position bears an ethyl carboxylate group, while the 5-position is substituted with a 4-hydroxyphenyl group.
Caption: Chemical structure of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 391248-24-1 | [4][5] |
| Molecular Formula | C₁₂H₁₁NO₄ | [4][5] |
| Molecular Weight | 233.22 g/mol | [4][5] |
| InChI | InChI=1S/C12H11NO4/c1-2-16-12(15)10-11(17-7-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | [4] |
| SMILES | CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)O | [6] |
| Predicted XlogP | 2.2 | [6] |
| Purity | Typically available at ≥96% | [5] |
Note: Melting point, boiling point, and spectral data are not currently available in public literature.
Synthesis and Manufacturing
The synthesis of 4,5-disubstituted oxazoles is well-established in organic chemistry. Several synthetic routes are available, with the Van Leusen reaction being a particularly versatile and widely used method for this class of compounds.
Proposed Synthetic Route: The Van Leusen Reaction
The Van Leusen oxazole synthesis involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring. For the synthesis of 4,5-disubstituted oxazoles, a one-pot modification of this reaction is highly efficient. This approach involves the in-situ alkylation of TosMIC prior to the addition of the aldehyde.
The proposed synthesis of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate would likely proceed via a one-pot reaction involving 4-hydroxybenzaldehyde, ethyl chloroacetate (as the alkylating agent for the 4-position ester), and TosMIC.
Caption: Proposed synthetic workflow for Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established Van Leusen methodologies for similar 4,5-disubstituted oxazoles. Optimization of stoichiometry, reaction times, and purification methods would be necessary.
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Reaction Setup: To a solution of tosylmethyl isocyanide (TosMIC) (1.0 eq.) in a suitable aprotic solvent such as DMF or an ionic liquid, add a base, for instance, potassium carbonate (2.0 eq.).
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Alkylation: Add ethyl chloroacetate (1.1 eq.) dropwise to the stirring solution at room temperature. Allow the reaction to proceed for 1-2 hours to ensure the formation of the α-alkylated TosMIC intermediate.
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Aldehyde Addition: Add 4-hydroxybenzaldehyde (1.0 eq.) to the reaction mixture.
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Cyclization: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate.
Causality of Experimental Choices:
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Base: A non-nucleophilic base like potassium carbonate is chosen to deprotonate TosMIC without competing in side reactions.
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Solvent: An aprotic polar solvent like DMF is suitable for dissolving the reactants and facilitating the ionic reaction mechanism. The use of ionic liquids presents a greener alternative with potential for solvent recycling.
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One-Pot Approach: This strategy is chosen for its efficiency, as it avoids the isolation of the potentially unstable alkylated TosMIC intermediate, thereby improving the overall yield and simplifying the workflow.
Analytical Characterization
To confirm the identity and purity of synthesized Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate, a suite of standard analytical techniques would be employed.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be used to identify the number and types of protons in the molecule. Expected signals would include those for the ethyl group (a quartet and a triplet), aromatic protons on the phenyl ring, the oxazole proton, and the hydroxyl proton.
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¹³C NMR: Would reveal the number of unique carbon environments. Expected signals would include those for the carbonyl carbon of the ester, carbons of the oxazole and phenyl rings, and the ethyl group carbons.
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Infrared (IR) Spectroscopy: This technique would identify the functional groups present. Key expected vibrational bands would include a broad O-H stretch for the hydroxyl group, a strong C=O stretch for the ester, and C=N and C-O stretches characteristic of the oxazole ring.
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Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 233.22. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Chromatographic and Other Methods
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
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Elemental Analysis: Would determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₂H₁₁NO₄.
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Melting Point Determination: Would provide a measure of the compound's purity and a key physical property.
Potential Biological Activity and Applications
While no specific biological studies on Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate have been published, the structural motifs present in the molecule suggest several avenues for investigation in drug discovery.
Caption: Relationship between structural motifs and potential biological activities.
Structure-Activity Relationship (SAR) Insights
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The Oxazole Core: As previously mentioned, the oxazole ring is a well-established pharmacophore. Its presence suggests that the title compound could be explored for a range of activities for which other oxazole derivatives are known.
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The 4-Hydroxyphenyl Group: The phenolic hydroxyl group is a common feature in many biologically active molecules, including antioxidants and some kinase inhibitors. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
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The Ethyl Carboxylate Group: This ester moiety can influence the pharmacokinetic properties of the molecule, such as its solubility and membrane permeability. It also provides a handle for further chemical modification, for example, hydrolysis to the corresponding carboxylic acid or conversion to amides, which could lead to derivatives with altered biological activity profiles.
Potential Therapeutic Areas
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Oncology: Many oxazole-containing compounds have been investigated as anticancer agents.[7] The potential for Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate to exhibit cytotoxic or antiproliferative effects against cancer cell lines warrants investigation.
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Inflammatory Diseases: The anti-inflammatory properties of some oxazoles suggest that this compound could be screened in relevant assays, such as those measuring the inhibition of pro-inflammatory enzymes or cytokines.
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Infectious Diseases: The oxazole scaffold is present in some antimicrobial agents. Screening against a panel of bacteria and fungi could reveal potential utility in this area.
Recommended Future Research
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Synthesis and Characterization: The first crucial step is the synthesis and full analytical characterization of Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate to establish a baseline of its physical and chemical properties.
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In Vitro Screening: The compound should be subjected to a broad panel of in vitro biological assays, including cytotoxicity screening against various cancer cell lines, anti-inflammatory assays, and antimicrobial testing.
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Lead Optimization: Should promising activity be identified, a medicinal chemistry program could be initiated to synthesize analogs. This would involve modification of the phenyl ring, the ester group, and potentially the oxazole ring itself to establish a clear structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate is a molecule with significant potential in the field of drug discovery. While specific experimental data is currently sparse in the public domain, its chemical structure, based on the pharmacologically privileged oxazole scaffold, strongly suggests that it is a worthwhile candidate for synthesis and biological evaluation. The synthetic routes to this compound are well-precedented, and its characterization can be achieved through standard analytical techniques. Future research focused on its biological properties is highly encouraged and could lead to the development of novel therapeutic agents.
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